N-(butan-2-yl)-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
N-(butan-2-yl)-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound. It belongs to the class of triazoloquinazolines, which are known for their diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazoloquinazoline core, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and solvents like acetonitrile and ethanol. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(butan-2-yl)-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It shows promise in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their antimicrobial and anticancer activities.
1,2,4-Triazolo[4,3-a]pyrimidines: Studied for their potential as antiviral and anti-inflammatory agents.
Uniqueness
N-(butan-2-yl)-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a triazoloquinazoline core with sec-butyl and isobutyl groups enhances its biological activity and selectivity .
Properties
IUPAC Name |
N-butan-2-yl-1-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3S/c1-6-18(5)28-24(34)20-11-12-21-22(13-20)32-26(31(25(21)35)14-16(2)3)29-30-27(32)36-15-23(33)19-9-7-17(4)8-10-19/h7-13,16,18H,6,14-15H2,1-5H3,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSLYKWHLVUFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)C4=CC=C(C=C4)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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